molecular formula C24H24FN5O2 B271879 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine

Cat. No. B271879
M. Wt: 433.5 g/mol
InChI Key: AHZIIYUJNDPPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine, also known as F13714, is a novel compound that has been developed as a potential treatment for various neurological disorders. It has been shown to have promising results in preclinical studies, demonstrating its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and cognition. It has also been found to reduce the levels of corticosterone, a stress hormone that is associated with anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine is its high selectivity for serotonin receptors, which reduces the risk of side effects. However, its limited solubility in water and low bioavailability may pose challenges in terms of drug delivery and dosing.

Future Directions

Further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine and its potential therapeutic applications. Some possible future directions include investigating its effects on other neurotransmitter systems, exploring its potential use in combination with other drugs, and developing new formulations to improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine involves several steps, including the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol, followed by the reaction with 2-fluorobenzylbromide. The final product is obtained after purification and characterization.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(2-fluorophenyl)ethanamine has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to improve cognitive function in rats.

properties

Molecular Formula

C24H24FN5O2

Molecular Weight

433.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-(2-fluorophenyl)ethanamine

InChI

InChI=1S/C24H24FN5O2/c1-2-31-23-16-18(17-26-15-14-19-8-6-7-11-21(19)25)12-13-22(23)32-24-27-28-29-30(24)20-9-4-3-5-10-20/h3-13,16,26H,2,14-15,17H2,1H3

InChI Key

AHZIIYUJNDPPLM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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